molecular formula C14H16O B12662280 2-Naphthol, 3-butyl- CAS No. 14461-82-6

2-Naphthol, 3-butyl-

Cat. No.: B12662280
CAS No.: 14461-82-6
M. Wt: 200.28 g/mol
InChI Key: AOFFBDQYYQDEDL-UHFFFAOYSA-N
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Description

2-Naphthol, 3-butyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a butyl group is attached to the third position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 3-butyl- typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with butyl halides in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the butyl halide, resulting in the formation of 2-Naphthol, 3-butyl-.

Industrial Production Methods

Industrial production of 2-Naphthol, 3-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of solvents like ethanol to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 3-butyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions include various substituted naphthols, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthol, 3-butyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthol, 3-butyl- involves its interaction with various molecular targets. The hydroxyl group at the second position and the butyl group at the third position contribute to its reactivity and ability to form hydrogen bonds and hydrophobic interactions. These interactions play a crucial role in its biological and chemical activities.

Comparison with Similar Compounds

2-Naphthol, 3-butyl- can be compared with other similar compounds such as:

    2-Naphthol: The parent compound without the butyl group.

    1-Naphthol: An isomer with the hydroxyl group at the first position.

    3-Butyl-1-naphthol: A similar compound with the butyl group at the first position.

The uniqueness of 2-Naphthol, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

14461-82-6

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3

InChI Key

AOFFBDQYYQDEDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

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